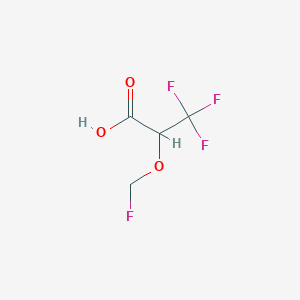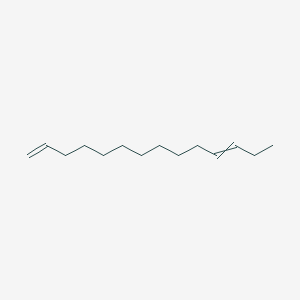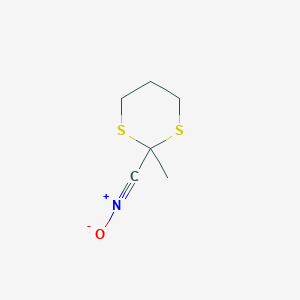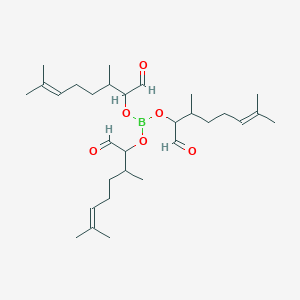![molecular formula C9H13N5O2 B14265068 4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide CAS No. 140431-29-4](/img/structure/B14265068.png)
4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes both hydrazine and benzohydrazide functional groups, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide typically involves the reaction of 4-aminobenzoic acid hydrazide with hydrazine derivatives. One common method includes the reaction of 4-aminobenzoic acid hydrazide with 2-hydrazinyl-2-oxoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine and benzohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazine and benzohydrazide groups can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial or antifungal effects, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide
- N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide
Uniqueness
4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide is unique due to its specific combination of hydrazine and benzohydrazide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
140431-29-4 |
|---|---|
Formule moléculaire |
C9H13N5O2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
4-[(2-hydrazinyl-2-oxoethyl)amino]benzohydrazide |
InChI |
InChI=1S/C9H13N5O2/c10-13-8(15)5-12-7-3-1-6(2-4-7)9(16)14-11/h1-4,12H,5,10-11H2,(H,13,15)(H,14,16) |
Clé InChI |
LKBNTYCBTNNIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NN)NCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)


![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)



![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)
